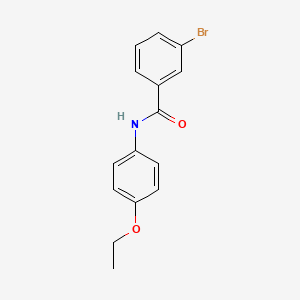
3-bromo-N-(4-ethoxyphenyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of brominated benzamide derivatives often involves multi-step chemical reactions, including bromination, amidation, and sometimes etherification to introduce the ethoxy group. A practical approach to synthesizing related complex molecules involves reactions like the Suzuki−Miyaura coupling followed by specific functional group transformations such as hydrolysis and amidation to achieve the desired product (Ikemoto et al., 2005).
Molecular Structure Analysis
The molecular structure of brominated benzamide derivatives is characterized using techniques such as X-ray diffraction, NMR spectroscopy, and mass spectrometry. These methods provide insights into the crystal system, geometric parameters, and electronic properties of the molecule. For instance, compounds with similar structures have been shown to crystallize in specific space groups, with detailed lattice constants and molecular geometries determined through experimental and theoretical analyses (Saeed et al., 2010).
Chemical Reactions and Properties
Brominated benzamide compounds can participate in various chemical reactions due to the presence of the bromo and amide functional groups. These reactions include but are not limited to, nucleophilic substitution reactions, coupling reactions, and reactions with benzenethiols promoted by specific catalysts (Zhao et al., 2010). The reactivity and the type of chemical transformations these compounds undergo are crucial for their application in synthesis and material science.
Propiedades
IUPAC Name |
3-bromo-N-(4-ethoxyphenyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14BrNO2/c1-2-19-14-8-6-13(7-9-14)17-15(18)11-4-3-5-12(16)10-11/h3-10H,2H2,1H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MIRWGWMAXKTKBL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)C2=CC(=CC=C2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14BrNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[2-(2-bromophenyl)-1,3-benzoxazol-5-yl]propanamide](/img/structure/B5665612.png)
![2-adamantyl[2-(1-piperidinyl)ethyl]amine](/img/structure/B5665617.png)
![N-[2-(5-amino-1H-1,2,4-triazol-3-yl)ethyl]-3-(2-fluorophenyl)-3-phenylpropanamide](/img/structure/B5665624.png)

![(3R*,4S*)-4-propyl-1-[(1-propyl-1H-pyrazol-5-yl)sulfonyl]pyrrolidin-3-amine](/img/structure/B5665637.png)
![N-[(1-isopropyl-3,5-dimethyl-1H-pyrazol-4-yl)methyl]-N-methyl-2-(1-oxopyrrolo[1,2-d][1,2,4]triazin-2(1H)-yl)acetamide](/img/structure/B5665641.png)
![N-[(2-isopropyl-1,3-thiazol-4-yl)methyl]-N-methyl-2-(1H-pyrazol-1-yl)butanamide](/img/structure/B5665643.png)

![9-[3-(ethylthio)propanoyl]-2-(pyridin-4-ylmethyl)-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5665657.png)
![N-(2,1,3-benzothiadiazol-5-ylmethyl)-2-[4-(2-pyrimidinyl)-1-piperazinyl]acetamide](/img/structure/B5665665.png)

![8-{[3-(4-fluorophenyl)-1H-pyrazol-4-yl]methyl}-1-methyl-2-oxo-1,8-diazaspiro[4.5]decane-4-carboxylic acid](/img/structure/B5665675.png)
![3-[(2-{1-[(3-ethyl-5-isoxazolyl)carbonyl]-4-piperidinyl}-1H-imidazol-1-yl)methyl]pyridine](/img/structure/B5665676.png)
![2-(5,6-dimethyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)-N-(2-phenylethyl)acetamide](/img/structure/B5665687.png)